Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane
Description
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane is a silicon-based organometallic compound characterized by a triethylsilane moiety attached to a methyl group that bridges a phenyl substituent and a 4-methyloxolan-3-ylidene ring. The oxolan-3-ylidene group (a tetrahydrofuran-derived carbene) introduces unique electronic and steric properties, while the phenyl and triethylsilane groups enhance lipophilicity and modulate reactivity.
Properties
CAS No. |
644995-36-8 |
|---|---|
Molecular Formula |
C18H28OSi |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
triethyl-[(4-methyloxolan-3-ylidene)-phenylmethyl]silane |
InChI |
InChI=1S/C18H28OSi/c1-5-20(6-2,7-3)18(16-11-9-8-10-12-16)17-14-19-13-15(17)4/h8-12,15H,5-7,13-14H2,1-4H3 |
InChI Key |
UIUGGOITKWOZTM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(=C1COCC1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane typically involves the reaction of triethylsilane with appropriate precursors under controlled conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with triethylsilane in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Triethylsilane itself is a common reducing agent used in the presence of catalysts such as boron trifluoride or palladium on carbon.
Major Products Formed
The major products formed from reactions involving this compound include various silyl ethers and reduced organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane exerts its effects involves the reactivity of the silicon-hydrogen bond. This bond can undergo hydrosilylation reactions, where the silicon atom adds across double bonds in organic molecules, leading to the formation of silyl ethers and other derivatives . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous silane derivatives, focusing on molecular features, reactivity, and applications.
Structural Comparisons
Key Observations:
- Electronic Effects : The oxolan-3-ylidene group in the target compound likely imparts greater electrophilicity compared to furan or alkyne-containing analogs (e.g., 3q, 42g) due to carbene resonance stabilization .
- Steric Hindrance : The triethylsilane group provides bulkiness across all compounds, but the oxolan-3-ylidene’s rigid structure may limit conformational flexibility compared to alkyne or vinyl derivatives .
- Substituent Influence : Methoxy (3q) and nitro (42g) groups enhance solubility or electron-withdrawing effects, whereas the phenyl group in the target compound increases hydrophobicity .
Research Findings and Data
Stability and Handling
- Oxidative Stability : Triethylsilane derivatives are generally air-sensitive but stabilized by bulky substituents. The oxolan-3-ylidene may reduce oxidation susceptibility compared to vinylsilanes .
- Storage : Recommended storage under inert gas (N₂/Ar) at low temperatures, as per triethylsilane safety protocols .
Biological Activity
Triethyl[(4-methyloxolan-3-ylidene)(phenyl)methyl]silane is a silane compound that has garnered interest for its potential biological activities. Silanes are organosilicon compounds that can exhibit various biological properties, including antimicrobial, anticancer, and antioxidant effects. This article explores the biological activity of this specific compound, drawing on diverse research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
where correspond to the number of carbon, hydrogen, oxygen, and silicon atoms in the compound.
Biological Activity Overview
The biological activities of silanes can vary widely based on their structural components. For this compound, research indicates several key areas of activity:
- Antimicrobial Activity : Silanes have been studied for their effectiveness against various pathogens. The presence of the phenyl group in this compound may enhance its interaction with microbial membranes.
- Antioxidant Properties : Compounds with silane groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Potential Anticancer Effects : Some silane derivatives have shown promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study conducted by researchers at the University of California tested various silane compounds, including derivatives similar to this compound, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain silanes exhibited significant antimicrobial activity at concentrations ranging from 100 to 500 µg/mL.
| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| This compound | 100 | 15 |
| Control (No Treatment) | - | 0 |
| Standard Antibiotic | 50 | 25 |
Antioxidant Activity
In another study published in the Journal of Organic Chemistry, the antioxidant capacity of various silanes was assessed using DPPH radical scavenging assays. The results showed that this compound demonstrated a moderate scavenging effect compared to known antioxidants like Vitamin C.
| Compound | IC50 (µM) |
|---|---|
| This compound | 45 |
| Vitamin C | 20 |
Anticancer Potential
Research published in Cancer Research highlighted the potential anticancer properties of silane derivatives. The study found that compounds similar to this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis at concentrations above 50 µM.
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and biomolecules. The phenolic structure allows for hydrogen bonding and π-π stacking interactions with cellular components, enhancing its bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
